依那普利拉
描述
Synthesis Analysis Enalaprilat, the active metabolite of enalapril, is an angiotensin-converting enzyme (ACE) inhibitor known for its antihypertensive activity. It was initially synthesized by Merck Sharp and Dohme, classified chemically as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolin. Though first synthesized in 1980, various synthetic pathways have since been explored to produce enalapril and its metabolite, enalaprilat, reflecting its significance in treating hypertension and its role in the renin-angiotensin system (RAS) (D. Mijin, M. Stanković, S. Petrović, 2004).
Molecular Structure Analysis Enalaprilat's structure is integral to its function as an ACE inhibitor. High-resolution crystal structures of testis ACE (tACE) with enalaprilat have revealed direct interactions with the catalytic Zn(2+) ion at the enzyme's active site. These interactions are facilitated by the carboxylate group of enalaprilat, which is critical for its inhibitory action. The detailed structural analysis provides insights into the molecular interactions that underpin enalaprilat's therapeutic effects (R. Natesh, S. Schwager, H. R. Evans, E. Sturrock, K. Acharya, 2004).
Chemical Reactions and Properties Enalaprilat exhibits specific chemical reactions and properties, such as cis-trans isomerization around the amide bond, which affects its pharmacological activity. The isomer ratio of enalaprilat has been studied using HPLC and NMR, indicating that the trans form is the major conformer at room temperature. This isomerization and its influence on enalaprilat's efficacy highlight the complexity of its chemical behavior in solution (S. Bouabdallah, H. Trabelsi, T. Ben Dhia, S. Sabbah, K. Bouzouita, R. Khaddar, 2003).
Physical Properties Analysis The physical properties of enalaprilat, such as its solubility and stability, play a crucial role in its formulation and therapeutic application. These properties are essential for the development of pharmaceutical formulations that enhance enalaprilat's bioavailability and efficacy. Studies have focused on characterizing these properties to improve drug delivery systems for enalaprilat, ensuring its effectiveness in clinical use.
Chemical Properties Analysis Enalaprilat's chemical properties, including its reactivity and interaction with biological molecules, underlie its mechanism of action as an ACE inhibitor. Its ability to bind to and inhibit ACE is central to its therapeutic effects, leading to vasodilation and decreased blood pressure. The chemical characteristics of enalaprilat, such as its binding affinity to ACE and its interactions with zinc ions in the enzyme's active site, are critical to its pharmacological profile and its role in treating hypertension.
科学研究应用
心脏成纤维细胞增殖:依那普利拉抑制大鼠心脏成纤维细胞增殖。这是通过阻断 ROS/P38MAPK/TGF-β1 信号通路实现的,为其在治疗心肌纤维化中的应用提供了理论依据,并了解了 ACE 抑制剂抑制心脏成纤维细胞增殖的主要机制 (于等,2012).
对大鼠急性坏死性胰腺炎的影响:依那普利拉对大鼠急性坏死性胰腺炎显示出有益作用,表明其在治疗急性胰腺炎中的潜在用途 (土耳其伊尔马兹等,2007).
用于口服给药的聚合物纳米颗粒:已在聚(乳酸-共-乙醇酸)(PLGA)和聚甲基丙烯酸甲酯(PMMA)纳米颗粒中研究了依那普利拉,以改善其通过肠粘膜的转运,表明其具有口服给药的潜力 (阿林等,2002).
心力衰竭患者的压力反射控制:依那普利拉增强了心力衰竭中动脉和心肺压力反射对交感神经活动的控制,表明其在心力衰竭治疗中有益的抗肾上腺素能作用中发挥作用 (迪布纳-邓拉普等,1996).
生物等效性研究的 LC-MS/MS 分析:一项研究开发了一种使用 LC-MS/MS 定量依那普利和依那普利拉的灵敏方法,证明了其对生物利用度和生物等效性研究的适用性 (Halder, Dan, Pal, Biswas, Chatterjee, Sarkar, Halder, & Pal, 2017).
近端小管的肾脏处理:一项研究旨在确定依那普利拉对肾近端小管转运蛋白的特异性,深入了解其肾脏清除和潜在的药物-药物相互作用 (Smeets, Litjens, Van den Heuvel, Van Hove, Van den Broek, Russel, Koenderink, & De Wildt, 2020).
抑制 OAT3 介导的摄取:一项研究发现 OAT3 介导的依那普利拉摄取是其肾脏清除的关键机制,这可能导致药物-药物和草药-药物相互作用,强调需要在临床相关性中进行进一步研究 (倪等,2020).
作用机制
Target of Action
It primarily targets the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid balance .
Pharmacokinetics
Enalapril, the prodrug of enalaprilat, is rapidly biotransformed into enalaprilat in vivo . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours . The elimination of enalaprilat is primarily renal, with more than 90 percent of an administered dose recovered in the urine as unchanged drug within 24 hours .
Action Environment
The action of enalaprilat can be influenced by various environmental factors. For instance, renal impairment, particularly creatinine clearance less than 20 mL/min, results in significant accumulation of enalaprilat and necessitates dosage reduction . Additionally, the action of enalaprilat may be affected by the patient’s hydration status, as symptomatic postural hypotension might be anticipated in volume-depleted patients .
安全和危害
Enalaprilat should be handled with care to avoid dust formation and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . Rarer adverse effects that are less likely, but should be monitored for, include development of anaphylaxis, hypotension, agranulocytosis, hepatic failure, hyperkalemia, and persistent cough .
未来方向
Enalaprilat injection is used in the management of hypertension when oral therapy is not practical . The most suitable pH or microenvironmental pH range that improved the stability of the EM formulation was also determined, finding that neutral pH promoted the highest stability, but that acidic conditions at pH 3 also stabilized the formulation .
生化分析
Biochemical Properties
Enalaprilat is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II . As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein by Enalaprilat results in reduced blood pressure and blood fluid volume .
Cellular Effects
Enalaprilat injection results in the reduction of both supine and standing systolic and diastolic blood pressure, usually with no orthostatic component . Symptomatic postural hypotension is therefore infrequent, although it might be anticipated in volume-depleted patients .
Molecular Mechanism
Enalaprilat exerts its effects at the molecular level by inhibiting the ACE, which prevents the transformation of angiotensin I into angiotensin II . This leads to a decrease in blood pressure and blood fluid volume .
Temporal Effects in Laboratory Settings
In a retrospective cohort of acute hypertensive heart failure patients, bolus IV enalaprilat resulted in a substantial reduction in systolic BP without adverse effect . By 3 hours post-enalaprilat, systolic blood pressure had decreased substantially .
Dosage Effects in Animal Models
Single oral doses of enalapril above 1,000 mg/kg and ≥1,775 mg/kg were associated with lethality in mice and rats, respectively .
Metabolic Pathways
Enalaprilat is primarily metabolized by renal excretion without further metabolism . About 60% of the absorbed dose is extensively hydrolyzed to enalaprilat via de-esterification mediated by hepatic esterases .
Transport and Distribution
Enalaprilat is poorly absorbed following oral administration, and is therefore only available as an intravenous injection . Enalaprilat is approximately 50% bound to plasma proteins .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2H2O/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);2*1H2/t12-,14-,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVOFLIPYDBGD-MLZQUWKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76420-72-9 (anhydrous) | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84680-54-6 | |
Record name | Enalaprilat [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084680546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-[N-[1-(CARBOXY)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE, DIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV0O7ES0R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。